molecular formula C10H20O2Sn B14336270 Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate CAS No. 103533-29-5

Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate

Cat. No.: B14336270
CAS No.: 103533-29-5
M. Wt: 290.97 g/mol
InChI Key: LSCAQWBFPJWXNW-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate is an organotin compound that features a trimethylstannyl group attached to a pent-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate typically involves the reaction of 4-methyl-3-pentenoic acid with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of organotin reagents and maintaining stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents are used.

    Coupling Reactions: Palladium catalysts and ligands are typically employed in Stille coupling reactions.

Major Products Formed

Scientific Research Applications

Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Materials Science:

    Biology and Medicine:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate involves the interaction of the trimethylstannyl group with various molecular targets. In cross-coupling reactions, the trimethylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The exact molecular pathways and targets depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and enables its use in specialized synthetic applications, particularly in cross-coupling reactions.

Properties

CAS No.

103533-29-5

Molecular Formula

C10H20O2Sn

Molecular Weight

290.97 g/mol

IUPAC Name

methyl 4-methyl-3-trimethylstannylpent-2-enoate

InChI

InChI=1S/C7H11O2.3CH3.Sn/c1-6(2)4-5-7(8)9-3;;;;/h5-6H,1-3H3;3*1H3;

InChI Key

LSCAQWBFPJWXNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(=O)OC)[Sn](C)(C)C

Origin of Product

United States

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